5-Butylideneoctahydropentalen-2-ol
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Overview
Description
5-Butylideneoctahydropentalen-2-ol: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentalene ring system, which is further substituted with a butylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylideneoctahydropentalen-2-ol can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor.
Reduction of Ketones or Aldehydes: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), ketones or aldehydes can be reduced to the corresponding alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate precursors under controlled conditions.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butylideneoctahydropentalen-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, and PCC (Pyridinium chlorochromate).
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
5-Butylideneoctahydropentalen-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butylideneoctahydropentalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with a similar hydroxyl group but different structural framework.
Cyclohexanol: Another cyclic alcohol with a hydroxyl group attached to a cyclohexane ring.
Uniqueness
5-Butylideneoctahydropentalen-2-ol is unique due to its pentalene ring system and butylidene substitution, which confer distinct chemical and physical properties compared to other alcohols. Its structure allows for specific interactions and reactivity that are not observed in simpler alcohols.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
112501-18-5 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-butylidene-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-9-5-10-7-12(13)8-11(10)6-9/h4,10-13H,2-3,5-8H2,1H3 |
InChI Key |
LIGHAXJPYIUVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CC2CC(CC2C1)O |
Origin of Product |
United States |
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